5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound with the molecular formula C8H8N2OS . It has a molecular weight of 180.23 .
Synthesis Analysis
The synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates to generate carbodiimides, which are then reacted with alkylamines under mild conditions .
Molecular Structure Analysis
The molecular structure of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was investigated by X-ray diffraction . In crystals, the tautomeric form with a localized N(1)=C(2) bond is realized .
Chemical Reactions Analysis
The chemical reactions involving 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one include aza-Wittig reactions of iminophosphorane with aromatic isocyanates to generate carbodiimides, which are then reacted with alkylamines under mild conditions to give a series of 2-(alkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones .
Physical And Chemical Properties Analysis
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a solid compound . It has a molecular weight of 180.23 .
Scientific Research Applications
Antimicrobial Activity
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have been studied for their antimicrobial properties . Research indicates that certain derivatives exhibit activity against Pseudomonas aeruginosa , comparable to the reference drug streptomycin . This suggests potential for developing new antimicrobial agents that could be used to treat infections caused by this pathogen.
Antifungal Applications
The compound’s derivatives have also been explored for antifungal activities . Synthesized molecules have shown promise in inhibiting the growth of various fungal species, which could lead to new treatments for fungal infections .
Analgesic and Anti-inflammatory Uses
Some derivatives of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have been investigated for their analgesic and anti-inflammatory effects . These compounds could potentially be developed into new pain relievers and anti-inflammatory medications .
Anticancer Research
There is ongoing research into the anticancer potential of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives. These compounds may interact with various biological pathways involved in cancer cell proliferation and survival, offering a route to novel cancer therapies .
CNS Disorders Treatment
Derivatives of this compound have been used as intermediates in the synthesis of GABA B receptor modulators . These modulators are being researched for the treatment of central nervous system disorders, which could lead to new drugs for conditions like epilepsy or anxiety .
Chemical Synthesis and Derivatization
The compound serves as a key intermediate in the synthesis of various chemically modified derivatives. These derivatives are valuable for liquid-phase combinatorial synthesis , which is a technique used to rapidly generate a large number of different molecules for screening in drug discovery .
Molecular Docking Studies
Molecular docking studies have utilized 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives to understand their interaction with biological targets. This research aids in the design of molecules with improved efficacy and selectivity for their intended targets .
Development of Lead Molecules
The bioisostere concept, which involves the replacement of one part of a molecule with another that has similar properties, has been applied to derivatives of this compound. This approach is used to develop lead molecules for further pharmaceutical research .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the epidermal growth factor receptor (egfr) .
Mode of Action
It’s known that similar compounds can inhibit egfr kinase , which plays a crucial role in cell proliferation and survival.
Biochemical Pathways
Inhibition of egfr kinase can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival, growth, and proliferation .
Result of Action
Similar compounds have shown antimycobacterial activity , suggesting potential utility as antitubercular agents. Additionally, some compounds in this class have demonstrated analgesic, anti-inflammatory, and antibacterial activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFMGDDXMIKGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328030 | |
Record name | 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
18593-44-7 | |
Record name | 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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